molecular formula C11H18N4O2 B2619100 5-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1856070-52-4

5-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2619100
CAS No.: 1856070-52-4
M. Wt: 238.291
InChI Key: YPVSTYBYGHOYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a compound belonging to the class of pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrazole ring substituted with an amino group, an ethyl group, and a carboxamide group linked to an oxolan-2-ylmethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.

    Substitution reactions: Introduction of the amino group and the ethyl group onto the pyrazole ring.

    Formation of the carboxamide group: This involves the reaction of the pyrazole derivative with oxolan-2-ylmethylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Alkyl or aryl substituted derivatives of the compound.

Scientific Research Applications

5-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating receptors: Interacting with cellular receptors and altering their signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-ethyl-1H-pyrazole-3-carboxamide: Lacks the oxolan-2-ylmethyl moiety.

    5-amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide: Contains a methyl group instead of an ethyl group.

    5-amino-1-ethyl-N-[(tetrahydrofuran-2-yl)methyl]-1H-pyrazole-3-carboxamide: Contains a tetrahydrofuran ring instead of an oxolan ring.

Uniqueness

The presence of the oxolan-2-ylmethyl moiety in 5-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide imparts unique properties to the compound, such as increased solubility and potential for specific biological interactions. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

5-amino-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-2-15-10(12)6-9(14-15)11(16)13-7-8-4-3-5-17-8/h6,8H,2-5,7,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVSTYBYGHOYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NCC2CCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.